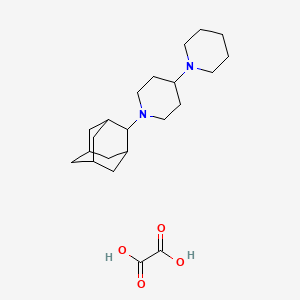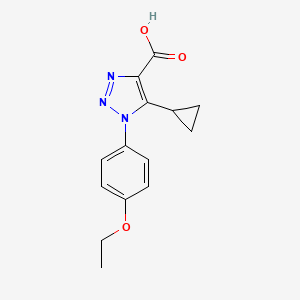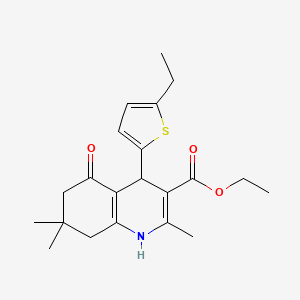![molecular formula C20H20ClNO6 B5230348 dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a terephthalate derivative and has been synthesized through various methods. CMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
作用机制
The mechanism of action of dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has also been found to induce DNA damage and inhibit DNA repair mechanisms, which contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been found to induce apoptosis and inhibit cell migration and invasion. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of using dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate in laboratory experiments is its ability to selectively target cancer cells while having minimal toxicity in normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is that dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
未来方向
Future research on dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate should focus on studying its potential use in combination therapy with other anti-cancer drugs. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate could be studied for its potential use in other biomedical applications, such as biosensors and DNA damage detection.
合成方法
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate can be synthesized through a multi-step process that involves the reaction of terephthalic acid with 4-chloro-2-methylphenol to form 4-chloro-2-methylbenzoic acid. The acid is then reacted with 2-(chloromethyl)propane-1,3-diol to form a chloromethyl derivative. The final step involves the reaction of the chloromethyl derivative with dimethylamine to form dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate.
科学研究应用
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has also been studied for its potential use as a fluorescent probe for detecting DNA damage and for its potential use in the development of biosensors.
属性
IUPAC Name |
dimethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6/c1-11-9-14(21)6-8-17(11)28-12(2)18(23)22-16-10-13(19(24)26-3)5-7-15(16)20(25)27-4/h5-10,12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLOLOOOSNLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzene-1,4-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![2-[3-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5230300.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5230314.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)

![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)


![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)

![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)